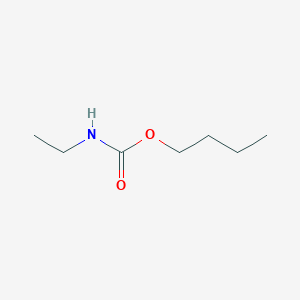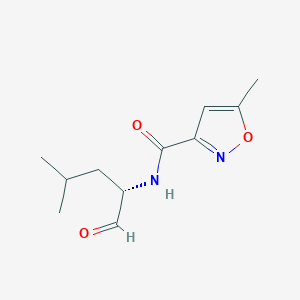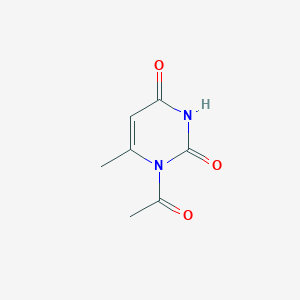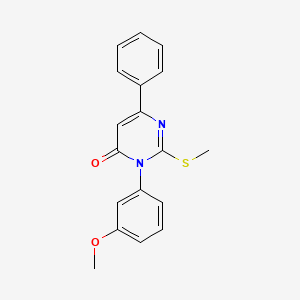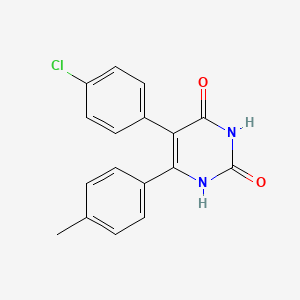
5-(4-chlorophenyl)-6-(4-methylphenyl)-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorophenyl group at the 5-position and a p-tolyl group at the 6-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with p-toluidine to form an intermediate Schiff base, which is then cyclized with urea to yield the desired pyrimidine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced pyrimidine derivatives. Substitution reactions can result in the formation of various substituted pyrimidine compounds.
科学的研究の応用
5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
- 5-(4-Chlorophenyl)-6-(m-tolyl)pyrimidine-2,4(1H,3H)-dione
- 5-(4-Chlorophenyl)-6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is unique due to the specific positioning of the chlorophenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of these substituents may enhance its potency and selectivity as a therapeutic agent compared to similar compounds.
特性
CAS番号 |
613667-39-3 |
|---|---|
分子式 |
C17H13ClN2O2 |
分子量 |
312.7 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-6-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-2-4-12(5-3-10)15-14(16(21)20-17(22)19-15)11-6-8-13(18)9-7-11/h2-9H,1H3,(H2,19,20,21,22) |
InChIキー |
OTQZFZOLDRQEMC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


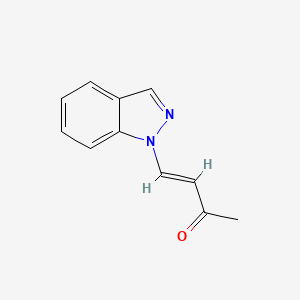
![(R)-Methyl 4-(benzo[d][1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15212349.png)
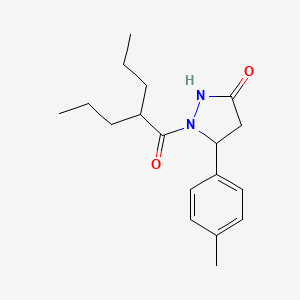


![14-[2-(Dimethylamino)ethyl]-4-methoxy-10-nitro-8,14,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one](/img/structure/B15212371.png)

